molecular formula C13H9ClN2OS2 B2504986 7-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422526-59-8

7-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2504986
CAS No.: 422526-59-8
M. Wt: 308.8
InChI Key: TUMKOONWVHHBKH-UHFFFAOYSA-N
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Description

7-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a thiophene ring and a sulfanylidene group. These features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial production process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Amino, thio, or alkoxy derivatives

Scientific Research Applications

7-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanylidene group and thiophene ring are crucial for its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one is unique due to the combination of its quinazolinone core, thiophene ring, and sulfanylidene group. This unique structure imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .

Properties

IUPAC Name

7-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c14-8-3-4-10-11(6-8)15-13(18)16(12(10)17)7-9-2-1-5-19-9/h1-6H,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMKOONWVHHBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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